2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Overview
Description
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.
Mechanism of Action
Macrocarpal J, also known as 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde, is a phloroglucinol sesquiterpene-coupled compound . It can be isolated from the leaves of Eucalyptus globulus .
Target of Action
Macrocarpal J has been reported to exhibit anti-bacterial activity and anti-glucosyltransferase activity . .
Mode of Action
Its anti-bacterial and anti-glucosyltransferase activities suggest that it may interact with bacterial cells and enzymes involved in glucosyltransferase pathways .
Biochemical Pathways
Macrocarpal J is a sesquiterpene, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . Terpenes originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids
Result of Action
Its reported anti-bacterial and anti-glucosyltransferase activities suggest that it may inhibit bacterial growth and the activity of glucosyltransferase enzymes .
Biochemical Analysis
Biochemical Properties
It is known that Macrocarpal J is a formylated phloroglucinol compound (FPC), a class of plant specialized metabolites present in the Myrtaceae family . FPCs are widely investigated due to their herbivore deterrence properties and various bioactivities of pharmaceutical relevance .
Cellular Effects
It has been suggested that Macrocarpal J may not play an essential role in wounding and O3 stress resistance in Eucalyptus globulus foliage .
Molecular Mechanism
It is known that Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macrocarpal J have been observed to change over time. For instance, wounding resulted in decreased Macrocarpal J beyond the detection limit at all recovery times .
Metabolic Pathways
It is known that Macrocarpal J is a formylated phloroglucinol compound (FPC), a class of plant specialized metabolites present in the Myrtaceae family . FPCs are widely investigated due to their herbivore deterrence properties and various bioactivities of pharmaceutical relevance .
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16?,17-,20?,21?,27?,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFFMATXFLUPK-HMVMQGJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1CC[C@](C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179603-47-5 | |
Record name | Macrocarpal J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179603475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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